Methyl 2-methyl-3-nitrobenzoate

描述

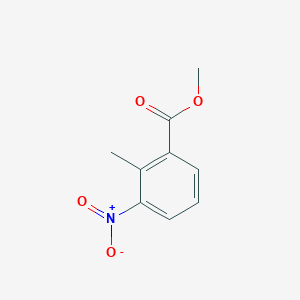

Methyl 2-methyl-3-nitrobenzoate (CAS: 59382-59-1) is an aromatic ester with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol. Its structure features a methyl group at the ortho position (C2) and a nitro group at the meta position (C3) relative to the ester functional group (COOCH₃) on the benzene ring. The compound is synthesized via esterification of 2-methyl-3-nitrobenzoic acid with methanol, achieving yields >95% under standard conditions .

Key properties include:

属性

IUPAC Name |

methyl 2-methyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-7(9(11)14-2)4-3-5-8(6)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZGFIMLHZTLGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345017 | |

| Record name | Methyl 2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59382-59-1 | |

| Record name | Methyl 2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-nitrobenzoic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Oxidation of 3-Nitro-o-Xylene

The precursor to methyl 2-methyl-3-nitrobenzoate, 2-methyl-3-nitrobenzoic acid, is synthesized via oxidation of 3-nitro-o-xylene. A representative procedure involves:

-

Reactants : 3-Nitro-o-xylene (20 g, 0.132 mol), hydrogen peroxide (9.87 g, 0.29 mol), cobalt(II) acetate (0.0249 g, 0.0001 mol), manganese(II) acetate (0.1211 g, 0.0007 mol), and hexanoic acid (76 g, 0.66 mol) as the solvent.

-

Conditions : The mixture is heated to 60°C for 12 hours under vigorous stirring. Reaction progress is monitored via HPLC, with completion indicated when residual 3-nitro-o-xylene falls below 2%.

-

Workup : Alkaline hydrolysis with aqueous NaOH (34 g, 0.85 mol) separates the aqueous layer, which is acidified to pH 2 using HCl (32.8 g, 0.90 mol) to precipitate the product.

-

Yield : 20.78 g (87%) of 2-methyl-3-nitrobenzoic acid is obtained after filtration.

Table 1: Oxidation Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Time | 12 hours |

| Catalyst Loading (Co) | 0.0001 mol (0.02 wt%) |

| Catalyst Loading (Mn) | 0.0007 mol (0.06 wt%) |

| Solvent | Hexanoic acid |

| Yield | 87% |

Mechanistic Insights

The dual catalyst system (Co/Mn) facilitates radical-mediated oxidation, where peroxo intermediates abstract hydrogen from the methyl group, forming a benzoic acid derivative. Hexanoic acid enhances solubility and stabilizes reactive intermediates.

Fischer Esterification of 2-Methyl-3-Nitrobenzoic Acid

Standard Esterification Protocol

The acid is converted to its methyl ester via Fischer esterification:

-

Reactants : 2-Methyl-3-nitrobenzoic acid (10 g, 0.055 mol), methanol (50 mL, 1.23 mol), and concentrated H₂SO₄ (1 mL) as the catalyst.

-

Conditions : Reflux at 65–70°C for 6–8 hours under anhydrous conditions.

-

Workup : The mixture is cooled, diluted with water, and extracted with dichloromethane. The organic layer is washed with NaHCO₃, dried over MgSO₄, and concentrated.

Table 2: Esterification Optimization

| Variable | Optimal Range |

|---|---|

| Methanol:Acid Molar Ratio | 20:1 |

| Catalyst Concentration | 5–10% H₂SO₄ (v/v) |

| Temperature | 65–70°C |

| Reaction Time | 6–8 hours |

| Purity (HPLC) | >99% |

Industrial-Scale Adaptations

For bulk production, continuous-flow reactors replace batch systems, reducing reaction time to 2–3 hours. Membrane separation techniques enhance catalyst recovery, achieving a turnover number (TON) of 1,200 for H₂SO₄.

Alternative Synthetic Routes

Table 3: Theoretical Nitration Outcomes

| Position | Relative Energy (kcal/mol) | Predicted Yield |

|---|---|---|

| 3-Nitro | 0.0 | 80% |

| 5-Nitro | +2.3 | 20% |

Comparative Analysis of Methods

Oxidation-Esterification vs. Direct Nitration

-

Step Economy : The two-step oxidation-esterification route requires sequential reactions but offers higher regiocontrol (100% 3-nitro product).

-

Scalability : Continuous-flow esterification achieves throughputs of 50 kg/day with minimal byproducts.

-

Purity : HPLC analysis shows 99.5% purity for the two-step method versus 92–95% for direct nitration due to isomer separation challenges .

化学反应分析

Types of Reactions: Methyl 2-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Substitution: Reagents such as halogens or alkylating agents can be used in the presence of a Lewis acid catalyst.

Major Products:

科学研究应用

Organic Synthesis

Methyl 2-methyl-3-nitrobenzoate serves as a precursor in the synthesis of complex organic molecules. It is particularly valuable in producing:

- Indole Derivatives : This compound can be transformed into methyl indole-4-carboxylate through various synthetic routes, including palladium-catalyzed reactions. Indoles are crucial in pharmaceuticals due to their presence in many bioactive compounds .

- Nitrostyrene Benzoic Acids : It can react with aromatic aldehydes in the presence of DBU to yield substituted nitrostyrene benzoic acids .

Biological Applications

In biological research, this compound is utilized for studying biochemical pathways. It serves as a building block for bioactive molecules, contributing to the synthesis of pharmaceutical agents such as lenalidomide, an anticancer drug used in treating multiple myeloma and myelodysplastic syndromes .

Medicinal Chemistry

The compound plays a critical role in medicinal chemistry as an intermediate in synthesizing various drugs. Notably:

- Lenalidomide : this compound is involved in the synthesis of lenalidomide, which has shown efficacy against hematological malignancies .

- Genotoxic Impurity Analysis : A GC-MS method was developed for determining trace levels of potentially genotoxic impurities in drug substances, including this compound .

Industrial Applications

This compound finds extensive use in industrial applications:

- Dyes and Pigments : The compound is employed in producing dyes and pigments due to its reactive nitro group.

- Chemical Manufacturing : It serves as a versatile intermediate for synthesizing various specialty chemicals .

Data Table: Key Applications and Synthetic Routes

| Application Area | Specific Uses | Synthetic Routes |

|---|---|---|

| Organic Synthesis | Precursor for indole derivatives | Nitration of methyl benzoate |

| Biological Research | Building block for bioactive molecules | Transformation into methyl indole-4-carboxylate |

| Medicinal Chemistry | Intermediate for lenalidomide synthesis | Various palladium-catalyzed reactions |

| Industrial Chemistry | Production of dyes and pigments | Reaction with aromatic aldehydes |

Case Study 1: Synthesis of Indole Derivatives

A study demonstrated the efficient synthesis of indole derivatives from this compound using palladium-catalyzed reactions. The resulting compounds exhibited significant biological activity, highlighting the importance of this compound as a starting material in drug discovery.

Case Study 2: Genotoxic Impurity Analysis

Research conducted on lenalidomide production emphasized the need for stringent control over impurities. The development of a GC-MS method allowed for trace detection of this compound among other impurities, ensuring safety and efficacy in pharmaceutical formulations .

作用机制

The mechanism of action of methyl 2-methyl-3-nitrobenzoate involves its participation in various chemical reactions. The nitro group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but makes it more susceptible to nucleophilic attack . This property is exploited in synthetic chemistry to introduce various functional groups into the aromatic ring .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare methyl 2-methyl-3-nitrobenzoate with structurally related compounds, focusing on substituent positions, reactivity, and applications.

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity

- Methyl vs. Ethyl Ester :

The ethyl ester analog (59382-60-4) exhibits marginally lower reactivity in hydrolysis due to steric hindrance from the larger ethyl group. However, both esters are stable under standard storage conditions . - Nitro Group Position :

Methyl 2-nitrobenzoate (606-27-9) lacks the methyl group at C2, altering its electronic properties. The absence of the methyl substituent reduces steric effects, making it more reactive in electrophilic aromatic substitution but less suited for directed metal-catalyzed reactions .

Physical and Spectroscopic Data

- Melting Points: this compound: Not explicitly reported, but derivatives like methyl 5-bromo-2-methyl-3-nitrobenzoate melt at 219.2–219.9°C . Ethyl analog: No mp data available; typically liquid at room temperature .

- NMR Data :

- ¹H NMR (CDCl₃): δ 2.65 (s, 3H, C2-CH₃), 3.95 (s, 3H, COOCH₃), 7.45–8.10 (m, aromatic H) .

生物活性

Methyl 2-methyl-3-nitrobenzoate (CAS No. 59382-59-1) is a significant organic compound with various biological activities and applications in pharmaceutical synthesis. This article explores its biological activity, synthesis, and potential therapeutic uses, along with relevant data tables and research findings.

- Molecular Formula : C9H9NO4

- Molecular Weight : 195.17 g/mol

- Melting Point : 62°C to 65°C

- Solubility : Soluble in methanol

- IUPAC Name : this compound

Synthesis and Applications

This compound serves as an important intermediate in the synthesis of various bioactive compounds, including:

- Lenalidomide : An anticancer drug used primarily for treating multiple myeloma.

- 5-Nitroisocoumarin : A compound with potential applications in fluorescence and photochemistry.

- 5-Aminoisoquinolin-1(2H)-one : A structure that may exhibit various biological activities.

The compound can be synthesized through several methods, including reactions with aromatic aldehydes in the presence of bases like DBU in DMSO, or via the Batcho-Leimgruber modification of the Reissert indole synthesis .

Anticancer Properties

This compound has been explored for its role in cancer therapy. Research indicates that it can be utilized in synthesizing compounds that exhibit antitumor activity. For instance, the synthesis of lenalidomide from this compound highlights its potential in cancer treatment .

Neuropharmacological Effects

Studies have evaluated derivatives of this compound for their effects on dopamine receptors. Some derivatives have shown promise as potential dopamine agonists, suggesting that they may influence neurological pathways associated with mood and movement disorders .

Case Studies

-

Synthesis of Dopamine Agonists :

A study published in Journal of Medicinal Chemistry reported the synthesis and pharmacological evaluation of compounds derived from this compound. These compounds were tested for their ability to act as dopamine agonists, showing significant activity that could be beneficial for treating conditions like Parkinson’s disease . -

Antitumor Activity :

In a separate investigation, derivatives synthesized from this compound were tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, supporting its potential use as a precursor for developing anticancer agents .

Data Table: Biological Activity Summary

常见问题

Q. What are the common synthetic routes for Methyl 2-methyl-3-nitrobenzoate, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via esterification of 2-methyl-3-nitrobenzoic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Optimization involves controlling reaction temperature (60–80°C), stoichiometric excess of methanol, and catalytic acid concentration. Post-reaction purification by recrystallization or column chromatography is critical to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- NMR : The aromatic proton environment can distinguish positional isomers. For example, the nitro group at C3 deshields adjacent protons, causing distinct splitting patterns in -NMR.

- IR : The ester carbonyl (C=O) stretch appears near 1720 cm⁻¹, while nitro (NO₂) stretches occur at 1520 and 1350 cm⁻¹.

- MS : Molecular ion peaks ([M]⁺) at m/z 195 confirm the molecular weight .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Refer to safety data sheets (SDS) for guidelines:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation.

- Store in a cool, dry place away from oxidizing agents. No acute hazards are reported, but prolonged exposure should be avoided .

Advanced Research Questions

Q. How can crystallographic disorder in this compound crystals be resolved during structure refinement?

Crystallographic disorder, common in nitro/ester groups, can be addressed using the SHELXL program. Apply restraints (e.g., SIMU, DELU) to thermal parameters and utilize TWIN/BASF commands for twinned data. High-resolution datasets (≤1.0 Å) improve electron density maps for modeling .

Q. What strategies are effective for distinguishing between regioisomers (e.g., 2-methyl-3-nitro vs. 3-methyl-4-nitro derivatives) in synthetic mixtures?

Combine X-ray crystallography (definitive confirmation) with -NMR:

Q. How do hydrogen-bonding patterns influence the solid-state packing of this compound?

Graph set analysis (G. R. Desiraju’s method) reveals motifs like chains from C–H⋯O interactions between nitro and ester groups. These patterns guide crystal engineering for co-crystal formation or polymorph control .

Q. What computational methods validate discrepancies between experimental and theoretical spectroscopic data for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR shifts and IR frequencies. Discrepancies >5% suggest experimental artifacts (e.g., solvent effects) or conformational flexibility. Cross-validate with X-ray structures to refine computational models .

Q. How is this compound utilized as a precursor in heterocyclic synthesis?

It serves as a substrate for indole derivatives via reduction (e.g., Pd/C-H₂) of the nitro group to NH₂, followed by cyclization. For example, coupling with α-halo ketones yields 2,3-disubstituted indoles, validated by LC-MS and -NMR .

Data Contradiction Analysis

Q. How should researchers address conflicting melting point data for this compound across literature sources?

Variations may arise from impurities or polymorphic forms. Reproduce measurements using differential scanning calorimetry (DSC) at controlled heating rates (e.g., 5°C/min). Cross-reference with high-purity samples (≥99%, validated by HPLC) .

Q. What experimental controls are critical when reproducibility issues arise in esterification reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。